Cas no 80407-63-2 (3-(heptyloxy)benzaldehyde)
3-(heptyloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 3-(heptyloxy)-
- 80407-63-2
- CS-0252597
- FDA40763
- G32486
- EN300-60885
- 3-(heptyloxy)benzaldehyde
- AKOS005290971
- 3-heptoxybenzaldehyde
- Z57888017
-
- Inchi: 1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3
- InChI Key: KROMBKWOHQBNBR-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=CC(OCCCCCCC)=C1
Computed Properties
- Exact Mass: 220.146329876Da
- Monoisotopic Mass: 220.146329876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
3-(heptyloxy)benzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(heptyloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B444455-25mg |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B444455-50mg |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B444455-250mg |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Ambeed | A1114633-5g |
3-(Heptyloxy)benzaldehyde |
80407-63-2 | 95% | 5g |
$749.0 | 2023-01-27 | |
| Enamine | EN300-60885-0.1g |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 95.0% | 0.1g |
$62.0 | 2025-03-15 | |
| Enamine | EN300-60885-0.25g |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 95.0% | 0.25g |
$88.0 | 2025-03-15 | |
| Enamine | EN300-60885-0.5g |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 95.0% | 0.5g |
$164.0 | 2025-03-15 | |
| Enamine | EN300-60885-1.0g |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 95.0% | 1.0g |
$241.0 | 2025-03-15 | |
| Enamine | EN300-60885-2.5g |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 95.0% | 2.5g |
$474.0 | 2025-03-15 | |
| Enamine | EN300-60885-5.0g |
3-(heptyloxy)benzaldehyde |
80407-63-2 | 95.0% | 5.0g |
$701.0 | 2025-03-15 |
3-(heptyloxy)benzaldehyde Suppliers
3-(heptyloxy)benzaldehyde Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-(heptyloxy)benzaldehyde
Comprehensive Overview of 3-(heptyloxy)benzaldehyde (CAS No. 80407-63-2): Properties, Applications, and Industry Insights
3-(heptyloxy)benzaldehyde (CAS No. 80407-63-2) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in fragrance synthesis, pharmaceutical intermediates, and specialty chemicals. This aromatic aldehyde, characterized by a heptyloxy side chain attached to a benzaldehyde core, exhibits distinct physicochemical properties that make it valuable in research and industrial settings. With the growing demand for high-purity aldehydes and custom fragrance ingredients, this compound has garnered significant attention in recent years.
The molecular formula of 3-(heptyloxy)benzaldehyde is C14H20O2, featuring a molecular weight of 220.31 g/mol. Its boiling point and solubility profile (soluble in organic solvents like ethanol and ether but insoluble in water) are critical parameters for formulation chemists. Recent studies highlight its role as a key intermediate in synthesizing flavor compounds and liquid crystal materials, aligning with trends in sustainable chemistry and green synthesis methodologies.
In the fragrance industry, 3-(heptyloxy)benzaldehyde is prized for its ability to impart floral-woody notes, often used in premium perfumes and cosmetic formulations. Its stability under varying pH conditions makes it suitable for long-lasting scent applications, a feature highly sought after by product developers. Analytical techniques such as GC-MS and HPLC are typically employed to ensure purity, addressing the industry's emphasis on quality control and regulatory compliance.
From an R&D perspective, researchers are exploring novel derivatives of 3-(heptyloxy)benzaldehyde for bioactive molecule design, particularly in antimicrobial and antioxidant studies. Its structural flexibility allows for modifications at the aldehyde group or heptyl chain, enabling tailored properties for specific applications. This adaptability resonates with current interests in structure-activity relationships (SAR) and computational chemistry approaches.
Supply chain dynamics for CAS No. 80407-63-2 reflect broader trends in specialty chemicals procurement, with manufacturers emphasizing batch-to-batch consistency and scalable production. Environmental considerations have also prompted innovations in low-waste synthesis routes, including catalytic methods that reduce energy consumption. These developments cater to the increasing demand for eco-friendly chemical processes among end-users.
For laboratory handling, proper storage of 3-(heptyloxy)benzaldehyde in amber glass containers under inert atmosphere is recommended to prevent oxidation. Safety data sheets (SDS) outline standard precautions for this compound, which aligns with workplace chemical safety protocols. Its classification under non-hazardous materials in most jurisdictions facilitates global trade and logistics.
The compound's relevance extends to academic circles, where it serves as a model substrate for teaching electrophilic aromatic substitution and ether cleavage reactions. Patent literature reveals its utility in advanced material science, particularly in polymer additives with UV-stabilizing properties. Such diverse applications underscore its importance across multiple scientific disciplines.
Market analysts project steady growth for 3-(heptyloxy)benzaldehyde derivatives, driven by expansion in personal care ingredients and functional materials. Suppliers are increasingly offering custom synthesis services and technical support packages to differentiate their offerings. This customer-centric approach reflects the evolving expectations of B2B chemical buyers in digital marketplaces.
Quality specifications for CAS 80407-63-2 typically include parameters like assay percentage (≥98%), residual solvent levels, and colorimetric standards. Third-party certifications such as ISO 9001 and REACH compliance documents are becoming decisive factors in procurement decisions, especially for EU-based importers navigating complex regulatory landscapes.
Emerging research explores the compound's potential in agrochemical formulations, where its structural motifs show promise as plant growth modifiers. However, comprehensive ecotoxicological studies are still underway to evaluate its environmental fate. This cautious approach mirrors the chemical industry's shift toward responsible innovation principles.
Technological advancements in process analytical technology (PAT) have enabled real-time monitoring of 3-(heptyloxy)benzaldehyde production, optimizing yield and reducing impurities. Such innovations support the industry's transition to Industry 4.0 standards, where data-driven manufacturing enhances both efficiency and product quality.
In conclusion, 3-(heptyloxy)benzaldehyde represents a compelling case study in specialty chemical versatility. Its balanced profile of synthetic accessibility, functional diversity, and commercial viability ensures continued relevance across multiple sectors. As research uncovers new applications and sustainable production methods evolve, this compound is poised to maintain its position as a valuable asset in the chemist's toolbox.
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